molecular formula C18H17N B1669741 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline CAS No. 443-30-1

4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline

Cat. No. B1669741
CAS RN: 443-30-1
M. Wt: 247.3 g/mol
InChI Key: HXVZHTQDVDNJMN-DTQAZKPQSA-N
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Description

The compound “4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . The molecule also contains a dimethylaniline group, which is a form of aniline where two of the hydrogen atoms are replaced by methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The indenylidene group would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indenylidene and dimethylaniline groups. The electron-rich nature of these groups could make the compound susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indenylidene and dimethylaniline groups could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Molecular Structure and Synthesis Routes A study by Ajibade and Andrew (2021) discusses the molecular structures of compounds synthesized via Schiff bases reduction route, highlighting the importance of such compounds as starting materials for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021). This indicates the potential use of 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline in similar synthetic routes for producing complex organic molecules.

Polyaniline Models and Electron Transfer Research by Lokshin et al. (2001) on polyaniline models demonstrates the significance of certain anilines in studying intermolecular electron transfer, with implications for conducting polymers and materials science (Lokshin et al., 2001). This suggests potential applications of 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline in developing new materials with specific electrical properties.

Fluorescence Enhancement and Photophysical Behavior Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene derivatives, revealing how N-phenyl substitutions impact the photophysical properties of these compounds (Yang et al., 2002). The structural analogy suggests that 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline could be investigated for its fluorescence properties, potentially contributing to the development of new fluorescent markers or materials.

Nucleophilic Substitution Reactions Kirchgessner et al. (2006) investigated the reactivity patterns of the dialkylaniline radical cation, demonstrating its potential in nucleophilic substitution reactions to produce para-substituted dialkylanilines (Kirchgessner et al., 2006). This insight may suggest uses for 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline in synthetic organic chemistry, particularly in creating complex molecules through targeted substitution reactions.

Antibacterial and Antimicrobial Applications The study of ohmyungsamycins A and B by Um et al. (2013) highlights the discovery of new cyclic peptides with significant antibacterial and anticancer activities (Um et al., 2013). While the direct connection to 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline is not explicit, the structural complexity and biological activity of these compounds suggest that further investigation into similar structures could uncover new bioactive molecules.

Future Directions

The future directions for this compound would likely depend on its potential applications. For instance, if it shows promise as a catalyst, future research could focus on optimizing its catalytic activity .

properties

IUPAC Name

4-(inden-1-ylidenemethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVZHTQDVDNJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(inden-1-ylidenemethyl)-N,N-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline

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